N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide
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Overview
Description
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound features a pyrazolo[3,4-b]pyridine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-1,4,6-trimethylpyrazole with a suitable pyridine derivative under acidic conditions to form the pyrazolo[3,4-b]pyridine core . This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar structural features but different biological properties.
Uniqueness
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolo[3,4-b]pyridine core with a benzamide moiety makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H17ClN4O |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide |
InChI |
InChI=1S/C17H17ClN4O/c1-9-5-7-12(8-6-9)17(23)20-15-13-10(2)14(18)11(3)19-16(13)22(4)21-15/h5-8H,1-4H3,(H,20,21,23) |
InChI Key |
JSAXHWQGGHKDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C3=NC(=C(C(=C23)C)Cl)C)C |
Origin of Product |
United States |
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